N-[(3-bromophenyl)methyl]-1-propylpiperidin-4-amine
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Overview
Description
N-[(3-bromophenyl)methyl]-1-propylpiperidin-4-amine is an organic compound with the molecular formula C15H23BrN2. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a propylamine group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-1-propylpiperidin-4-amine typically involves the reaction of 3-bromobenzyl chloride with 1-propylpiperidin-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
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Step 1: Preparation of 3-bromobenzyl chloride
- React 3-bromotoluene with thionyl chloride (SOCl2) to obtain 3-bromobenzyl chloride.
- Reaction conditions: Reflux in the presence of a catalytic amount of dimethylformamide (DMF).
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Step 2: Nucleophilic Substitution Reaction
- React 3-bromobenzyl chloride with 1-propylpiperidin-4-amine in the presence of a base.
- Reaction conditions: Stirring at room temperature or slightly elevated temperatures (40-50°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-1-propylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-1-propylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-[(3-bromophenyl)methyl]-1-propylpiperidin-4-amine can be compared with other similar compounds, such as:
N-[(3-chlorophenyl)methyl]-1-propylpiperidin-4-amine: Similar structure but with a chlorine atom instead of bromine. The presence of chlorine can affect the compound’s reactivity and biological activity.
N-[(3-fluorophenyl)methyl]-1-propylpiperidin-4-amine: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.
N-[(3-methylphenyl)methyl]-1-propylpiperidin-4-amine: The methyl group can impact the compound’s steric properties and interaction with molecular targets.
The uniqueness of this compound lies in its bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-propylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2/c1-2-8-18-9-6-15(7-10-18)17-12-13-4-3-5-14(16)11-13/h3-5,11,15,17H,2,6-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWISZHWYBUWQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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